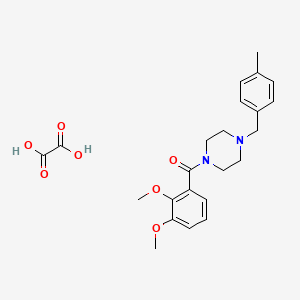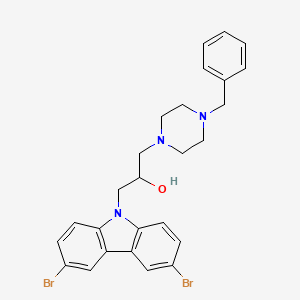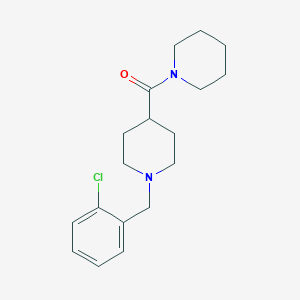
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the NR1/NR2B subtype of the NMDA receptor, which is highly expressed in the forebrain regions that are involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to impair spatial learning and memory in rodents, which is consistent with its mechanism of action as an NMDA receptor antagonist. This compound has also been shown to have analgesic effects in animal models of pain, which may be related to its ability to block the NMDA receptor-mediated pain pathways. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression, which may be related to its ability to modulate the glutamate system.
実験室実験の利点と制限
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have off-target effects on other receptors, such as the sigma-1 receptor, which may complicate the interpretation of the results. In addition, the use of this compound in animal models may not fully reflect the complex nature of human diseases.
将来の方向性
There are several future directions for the research on 1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction. Another direction is to develop more selective and potent NMDA receptor antagonists that can overcome the limitations of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex interactions between the glutamate system and other neurotransmitter systems.
合成法
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-(2-chlorobenzyl)piperidine with piperidine-1-carboxylic acid followed by the addition of isobutyl chloroformate. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and triethylamine to form the final product, this compound.
科学的研究の応用
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been widely used in scientific research as a tool to study the NMDA receptor. It has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain, addiction, depression, and neurodegenerative diseases. This compound has also been used to study the pharmacology of other compounds that interact with the NMDA receptor, such as ketamine and memantine.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17-7-3-2-6-16(17)14-20-12-8-15(9-13-20)18(22)21-10-4-1-5-11-21/h2-3,6-7,15H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBBXUQEYKSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
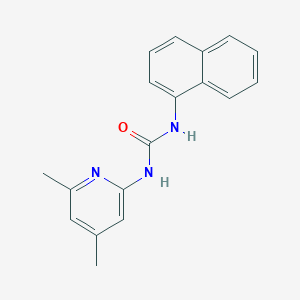
![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)
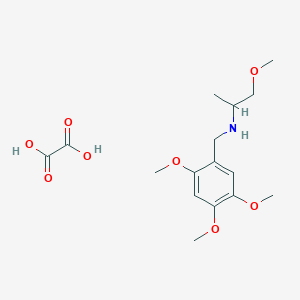
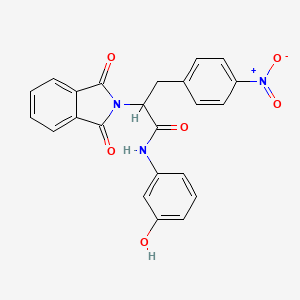
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
